N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide
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Description
N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide is a useful research compound. Its molecular formula is C16H18FN3O3S and its molecular weight is 351.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide is histone deacetylase 3 (HDAC3). HDAC3 is an enzyme that plays a crucial role in the regulation of gene expression .
Mode of Action
This compound: acts as a selective inhibitor of HDAC3. It binds to HDAC3 and inhibits its activity, with an IC50 value of 80 nM . This inhibition prevents the deacetylation of histones, leading to an increase in the acetylation of histones. This change in histone acetylation can affect the structure of the chromatin and the transcription of genes .
Biochemical Pathways
By inhibiting HDAC3, This compound affects the histone acetylation-deacetylation balance, which is a key process in the regulation of gene expression. This can lead to changes in the transcription of various genes, affecting multiple biochemical pathways .
Result of Action
The inhibition of HDAC3 by This compound leads to changes in gene expression. This can have various molecular and cellular effects, depending on the specific genes affected. For example, it has been reported to be effective in cardiomyopathy-associated pathologies .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c1-16(2,3)15(21)18-14-12-8-24(22,23)9-13(12)19-20(14)11-6-4-10(17)5-7-11/h4-7H,8-9H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWZBCHJYNFQHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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